molecular formula C13H12ClN3O3S B2566673 3-(3-((4-Chlorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 898607-77-7

3-(3-((4-Chlorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No.: B2566673
CAS No.: 898607-77-7
M. Wt: 325.77
InChI Key: AFRPHMCLZBWKMP-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazine family, characterized by a six-membered heterocyclic ring containing three nitrogen atoms. The structure includes a 4-chlorobenzylthio group at position 3 and a propanoic acid moiety at position 4. The propanoic acid group contributes to solubility in polar solvents and may facilitate interactions with biological receptors via hydrogen bonding or ionic interactions.

Synthesis typically involves reacting 3-substituted 1,2,4-triazin-5(2H)-ones with benzylthiol derivatives under acidic conditions, followed by purification via recrystallization or chromatography .

Properties

IUPAC Name

3-[3-[(4-chlorophenyl)methylsulfanyl]-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c14-9-3-1-8(2-4-9)7-21-13-15-12(20)10(16-17-13)5-6-11(18)19/h1-4H,5-7H2,(H,18,19)(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRPHMCLZBWKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(C(=O)N2)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((4-Chlorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the triazine intermediate.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-((4-Chlorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3-((4-Chlorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-((4-Chlorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid involves its interaction with molecular targets within biological systems. This could include binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

3-(3-((4-Bromobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic Acid (CAS 898607-83-5)
  • Key Differences : Bromine replaces chlorine at the benzyl position.
  • Impact: Molecular Weight: 370.22 (vs. 353.81 for chloro analog). Reactivity: C-Br bonds are more reactive than C-Cl in nucleophilic substitution, which may influence metabolic stability .
Table 1: Halogen-Substituted Analogs
Compound Substituent (X) Molecular Weight LogP* (Predicted)
4-Chloro derivative Cl 353.81 2.1
4-Bromo derivative (BH56926) Br 370.22 2.5

*Estimated using fragment-based methods.

Amino-Substituted Derivatives

3-(4-Amino-3-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic Acid
  • Key Differences: Amino group at position 4 and 4-methylbenzylthio group.
  • Impact: Solubility: The amino group enhances polarity, improving solubility in aqueous media. Reactivity: Amino groups participate in hydrogen bonding and condensation reactions, enabling diverse derivatization .
3-(3,4-Diamino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic Acid (sc-344349)
  • Key Differences: Two amino groups at positions 3 and 3.
  • Impact :
    • Bioactivity : Increased hydrogen-bonding capacity may enhance interactions with enzymatic targets (e.g., dihydrofolate reductase inhibitors).
    • Synthetic Utility : Facilitates crosslinking or coordination with metal ions .

Sulfur-Modified Analogs

3-(5-Oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)propanoic Acid (CAS 7338-78-5)
  • Key Differences : Replaces benzylthio with a sulfhydryl (-SH) group.
  • Impact :
    • Stability : -SH groups are prone to oxidation, forming disulfide bridges, which may limit shelf life.
    • Solubility : Higher polarity due to the absence of the aromatic benzyl group .

Heterocyclic-Fused Derivatives

3-((4-Oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic Acid
  • Key Differences : Incorporates a thiazole ring fused to the triazine.
  • Steric Effects: Bulky substituents may hinder binding to compact active sites .

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